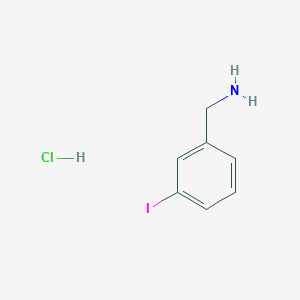

3-Iodobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFDZOCGFHIRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190663 | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-88-5 | |

| Record name | Benzenemethanamine, 3-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3718-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMV9MZ6TUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodobenzylamine hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic placement of an iodine atom and an amino group on a benzyl scaffold provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of this compound, delving into its chemical and physical properties, established and innovative synthetic routes, and its significant applications. With a focus on practical utility for researchers, this document provides detailed experimental protocols, in-depth analysis of its reactivity, and a thorough examination of its role in the synthesis of high-value compounds, including potent and selective adenosine receptor ligands.

Introduction

This compound is an aromatic organic compound characterized by a benzylamine core substituted with an iodine atom at the meta-position of the benzene ring. Supplied as a stable hydrochloride salt, this compound has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. The presence of the reactive carbon-iodine bond makes it an excellent substrate for a wide array of cross-coupling reactions, while the primary amine functionality allows for diverse derivatization pathways. This unique combination of reactive sites has positioned this compound as a valuable tool in drug discovery, particularly in the development of therapeutic agents targeting neurological disorders, cancer, and inflammatory conditions[1]. This guide aims to provide a holistic and in-depth understanding of this versatile reagent, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. This compound is typically a white to light yellow or tan crystalline powder[1][2]. Its hydrochloride salt form enhances its stability and solubility in polar solvents, including water[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3718-88-5 | [1][2][4] |

| Molecular Formula | C₇H₉ClIN | [1][2][4] |

| Molecular Weight | 269.51 g/mol | [1][2][4] |

| Appearance | White to light yellow/tan crystalline powder | [1][2] |

| Melting Point | 183-192 °C | [1][2] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Store at 0-8°C, keep in a dark place, inert atmosphere | [2] |

| Sensitivity | Light sensitive | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. Two prevalent methods are detailed below.

Synthesis via Reduction of 3-Iodobenzaldehyde Oxime

This two-step method involves the initial formation of an oxime from 3-iodobenzaldehyde, followed by its reduction to the corresponding benzylamine. This approach is lauded for its high yield and the use of readily available starting materials.

Workflow Diagram:

Caption: Synthesis of this compound from 3-Iodobenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 3-Iodobenzaldehyde Oxime

-

In a 100 mL three-necked flask, combine 3-iodobenzaldehyde (15.2 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), and sodium acetate (9.9 g, 0.12 mol).

-

Add 40 mL of distilled water and stir the mixture vigorously at room temperature.

-

After approximately 10 minutes, a white powdery solid will begin to form. Continue stirring for a total of 3 hours.

-

Cool the reaction flask in an ice-water bath to ensure complete precipitation.

-

Collect the white, needle-like crystals by suction filtration and wash the filter cake with a small amount of cold water.

-

Dry the product in a vacuum oven at 50°C overnight to yield 3-iodobenzaldehyde oxime (16.2 g).

Step 2: Reduction of 3-Iodobenzaldehyde Oxime and Salt Formation

-

To a suitable reaction vessel, add the 3-iodobenzaldehyde oxime from the previous step.

-

Add 50 mL of ethanol and 2.9 g of Raney nickel.

-

Introduce hydrogen gas at normal pressure and stir the mixture vigorously at room temperature for 5 hours.

-

After the reaction is complete, cool the mixture and remove the Raney nickel catalyst by suction filtration. The catalyst can be recovered for reuse.

-

To the filtrate, add a hydrochloric acid solution (e.g., 30 mL of 10% HCl) until the pH reaches 1, which will cause the precipitation of brown crystals.

-

Collect the crude product by filtration.

-

Purify the product by recrystallizing twice from ethanol (approximately 30 mL each time).

-

Collect the purified light brown product by suction filtration and dry to obtain this compound (yields up to 92.7% have been reported)[6].

Synthesis from 3-Iodobenzonitrile

An alternative and often more direct route involves the reduction of 3-iodobenzonitrile. This method can be advantageous due to its single-step nature for the formation of the free amine.

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex (BH₃·THF) in an anhydrous solvent like diethyl ether or THF.

-

Addition of Starting Material: Slowly add a solution of 3-iodobenzonitrile in the same anhydrous solvent to the reducing agent suspension, maintaining a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup: Carefully quench the reaction with water, followed by the addition of an aqueous base (e.g., NaOH solution) to precipitate the aluminum or boron salts.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3-iodobenzylamine free base.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the expected spectroscopic data for this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The benzylic protons (-CH₂-) would appear as a singlet around δ 4.0 ppm, and the ammonium protons (-NH₃⁺) as a broad singlet at a variable chemical shift, typically downfield. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the iodine atom appearing at a characteristic upfield shift (around 95 ppm). The other aromatic carbons will resonate in the δ 125-145 ppm region. The benzylic carbon (-CH₂-) is expected around δ 45 ppm. |

| FT-IR | Key infrared absorption bands include N-H stretching vibrations for the ammonium group (around 3000-3200 cm⁻¹), C-H stretching for the aromatic and benzylic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and the C-I stretching vibration at lower frequencies. |

| Mass Spectrometry | The mass spectrum of the free base (3-iodobenzylamine) would show a molecular ion peak (M⁺) at m/z 233. A prominent fragment would be the tropylium-like ion resulting from the loss of the amino group. The fragmentation pattern would also be influenced by the presence of the iodine atom. |

Note: Actual spectral data may vary depending on the solvent and instrument used. It is recommended to acquire and interpret spectra for each synthesized batch.

Reactivity and Key Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two functional groups: the primary amine and the carbon-iodine bond.

Reactivity of the Amino Group

The primary amine of 3-iodobenzylamine is nucleophilic and can participate in a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for these transformations. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Workflow Diagram for a Generic Cross-Coupling Reaction:

Caption: General workflow for cross-coupling reactions using a 3-iodobenzylamine derivative.

5.2.1. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. While direct Sonogashira coupling of unprotected 3-iodobenzylamine can be challenging due to potential catalyst inhibition by the amine, the reaction proceeds smoothly with a protected amine, such as the N-Boc derivative.

Experimental Example (N-Boc protected):

-

To a solution of N-Boc-3-iodobenzylamine and a terminal alkyne in a suitable solvent (e.g., diethylamine or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

After workup and purification, the coupled product can be deprotected to yield the desired amino-functionalized aryl alkyne.

5.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While this compound itself is an amine, its aryl iodide moiety can react with other amines, amides, or carbamates in the presence of a palladium catalyst and a suitable ligand. This reaction is particularly useful for synthesizing diarylamines or other complex nitrogen-containing structures. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed[7][8].

Application in the Synthesis of Adenosine Receptor Agonists

A paramount application of this compound is in the synthesis of N⁶-(3-iodobenzyl)adenosine derivatives, which are potent and selective agonists for the A₃ adenosine receptor[6][9]. These compounds are of significant interest in drug discovery for the treatment of various diseases, including cancer and inflammatory disorders.

The synthesis typically involves the nucleophilic substitution of a halogen at the 6-position of a purine derivative with 3-iodobenzylamine.

Synthetic Scheme for N⁶-(3-Iodobenzyl)adenosine Derivatives:

Caption: Synthesis of N⁶-(3-iodobenzyl)adenosine derivatives.

This reaction is typically carried out in a polar solvent like ethanol at elevated temperatures[6]. The resulting N⁶-(3-iodobenzyl)adenosine analogues can be further modified to fine-tune their pharmacological properties.

Use in Radiolabeling

The presence of an iodine atom in this compound makes it a suitable precursor for radiolabeling studies. The stable iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in radiotherapy. This application is particularly relevant in the development of diagnostic and therapeutic agents in oncology and neurology.

Analytical and Purification Methods

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. For this compound, a suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as an effective solvent for the recrystallization of this compound[6].

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed.

Exemplary HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity[10][11].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also suspected of causing allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3].

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

-

Skin and Body Protection: Lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity, stemming from the primary amine and the carbon-iodine bond, provides a rich platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough discussion of its reactivity and key applications, with a particular focus on its role in the development of adenosine receptor agonists. By understanding the principles and practical considerations outlined in this document, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3718-88-5 [chemicalbook.com]

- 4. 3-碘苄胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis of N6-substituted 3'-ureidoadenosine derivatives as highly potent agonists at the mutant A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

3-Iodobenzylamine hydrochloride molecular weight and formula

An In-depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Molecular Properties and Synthetic Utility

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core molecular attributes, physicochemical properties, and its strategic importance as a versatile building block in modern medicinal chemistry.

Core Molecular and Physical Properties

This compound is a substituted aromatic amine that is widely utilized in organic synthesis.[1] Its hydrochloride salt form is specifically favored in experimental settings to improve handling and solubility, particularly in the polar, aqueous environments often required for biological applications and subsequent reaction workups.[1]

The fundamental molecular characteristics are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClIN (or C₇H₈IN·HCl) | [2][3][4] |

| Molecular Weight | 269.51 g/mol | [2][3][4][5] |

| CAS Number | 3718-88-5 | [1][2][3][4] |

| Appearance | White to light yellow/tan crystalline powder | [1][2][3] |

| Melting Point | 183-192 °C | [2][3] |

| Solubility | Soluble in water | [1][2] |

Chemical Identifiers:

Structural Elucidation and Chemical Logic

The utility of this compound in synthesis is derived directly from its structure: a benzylamine core functionalized with an iodine atom at the meta-position.

Caption: Chemical structure of this compound.

Expertise-Driven Insights:

-

The Amine Group: The primary amine (-NH₂) is a potent nucleophile and a key reactive site for forming amides, sulfonamides, and secondary or tertiary amines. In its hydrochloride salt form (-NH₃⁺Cl⁻), its nucleophilicity is masked. The free base can be readily generated in-situ by treatment with a suitable base, allowing for controlled reactions.

-

The Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes the molecule a powerful scaffold for building molecular complexity.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of biologically active molecules.[3]

-

Synthesis of Adenosine Derivatives: It is a documented starting reagent for the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives.[2][6] These compounds are often explored for their potential as receptor agonists or antagonists, which are crucial in signaling pathways.

-

Development of Novel Therapeutics: Researchers utilize this compound for creating potential anti-cancer and anti-inflammatory agents.[3] The iodobenzyl moiety can be introduced into a lead compound to explore structure-activity relationships (SAR), where the bulky, lipophilic iodine atom can probe interactions within a protein's binding pocket.

-

Bioconjugation and Probe Development: The molecule serves as a precursor for creating fluorescent probes and other chemical tools for biological imaging.[3] The amine group provides a convenient point for attaching fluorophores or other reporter molecules.

General Synthesis Protocol (Self-Validating System)

The synthesis of this compound typically involves the controlled iodination of a benzylamine precursor, followed by acidification to form the stable hydrochloride salt.[1] A representative, though general, laboratory-scale procedure is outlined below, demonstrating the chemical logic.

Objective: To synthesize this compound from a suitable precursor.

Workflow Diagram:

Caption: General workflow for the synthesis of 3-Iodobenzylamine HCl.

Step-by-Step Methodology:

-

Reaction Setup: A suitable starting material (e.g., a protected benzylamine derivative) is dissolved in a solvent like anhydrous ethanol within a reaction flask.[2]

-

Heating: The mixture is heated to approximately 60-70°C with continuous stirring.[2]

-

Reagent Addition: A solution containing a reagent like hydrazine hydrate is added dropwise to initiate the transformation.[2]

-

Reaction Monitoring: The reaction is held at temperature for several hours. The formation of a precipitate may be observed, indicating progress.[2]

-

Acidification & Salt Formation: After cooling, an aqueous solution of hydrochloric acid (e.g., 1 M HCl) is added. This step serves to quench the reaction and convert the resulting 3-iodobenzylamine free base into its more stable and soluble hydrochloride salt.[2]

-

Workup and Isolation: The reaction mixture is filtered. The filtrate, containing the desired product, is collected and the solvent is removed under reduced pressure (e.g., via a rotary evaporator).[2]

-

Final Drying: The resulting solid is dried under vacuum to yield the final product, this compound.[2]

Trustworthiness through Self-Validation: The success of this protocol is validated by the physical properties of the final product. A melting point determination (expecting a range around 188-190 °C) and spectroscopic analysis (NMR, IR) would be used to confirm the structure and purity, ensuring the protocol yielded the correct compound.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3718-88-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manufacturers of this compound, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

An In-Depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Structure, Characterization, and Applications

This guide provides an in-depth technical overview of 3-iodobenzylamine hydrochloride, a critical reagent and building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into the compound's structure, comprehensive characterization, and pivotal applications. We will explore the causality behind experimental choices and present a self-validating framework for its analysis, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine salt. Its structure consists of a benzylamine core where an iodine atom is substituted at the meta-position (position 3) of the benzene ring.[1] The amine functional group is protonated by hydrochloric acid to form the hydrochloride salt, a common strategy employed to enhance the stability and aqueous solubility of amines.[1] This increased solubility in polar solvents is particularly advantageous for reactions conducted in aqueous or protic media and for purification processes.[1]

The presence of the iodine atom is key to the molecule's utility. Iodine is an excellent leaving group in nucleophilic substitution reactions and facilitates various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making 3-iodobenzylamine a versatile precursor for constructing more complex molecular architectures.[2]

Caption: Chemical structure and key functional groups of this compound.

The compound's key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3718-88-5 | [2][3][4] |

| Molecular Formula | C₇H₈IN·HCl | [2] |

| Molecular Weight | 269.51 g/mol | [2][4][5] |

| Appearance | White to tan yellow powder or crystals | [1][2][3] |

| Melting Point | 183-192 °C | [2][3] |

| Solubility | Soluble in water | [1][3] |

| SMILES | C1=CC(=CC(=C1)I)CN.Cl | [4][5] |

| InChIKey | PYFDZOCGFHIRST-UHFFFAOYSA-N | [3][4][5] |

| Sensitivity | Light and air sensitive | [3][6][7] |

Comprehensive Characterization: A Self-Validating Protocol

Confirming the identity and purity of a starting material like this compound is paramount to the success of any subsequent synthesis. A multi-technique approach is not merely best practice; it is a self-validating system where each analysis corroborates the others, ensuring unambiguous structural confirmation.

Caption: A multi-technique workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, this allows us to confirm the substitution pattern on the aromatic ring and verify the presence of the aminomethyl group.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (4H): Expect complex signals in the ~7.2-7.8 ppm range. The iodine and aminomethyl substituents will influence the chemical shifts, leading to distinct signals for each aromatic proton.

-

Methylene Protons (-CH₂-) (2H): A singlet or slightly broadened singlet around ~4.0 ppm.[8]

-

Amine Protons (-NH₃⁺) (3H): A broad singlet around ~8.6 ppm, whose position can be concentration-dependent and may exchange with residual water in the solvent.[8]

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~125-145 ppm range. The carbon directly attached to the iodine atom (C-I) will appear at a lower field (~95 ppm) due to the heavy atom effect.

-

Methylene Carbon (-CH₂-) (1C): A signal around ~42 ppm.[8]

Trustworthiness - Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes hydrochloride salts) in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 300 MHz or higher).[8] Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 scans for ¹³C).

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Compare the observed chemical shifts and coupling patterns with expected values to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique is ideal for confirming the presence of the amine salt and the aromatic ring.

Expected Key Absorption Bands (cm⁻¹):

-

N-H Stretch (Ammonium): A broad, strong band from ~2800-3200 cm⁻¹, characteristic of the N-H stretching in an ammonium salt.[9][10]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (from the -CH₂- group).

-

N-H Bend (Ammonium): A medium-to-strong band around 1500-1600 cm⁻¹.

-

C=C Stretch (Aromatic): Medium-to-weak absorptions around 1450-1600 cm⁻¹.

-

C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on standard instruments.

Trustworthiness - Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Data Analysis: Identify the characteristic absorption bands and match them to the expected functional groups.[5]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. For this compound, we expect to observe the mass of the protonated free base (the cation), [C₇H₈IN + H]⁺.

Expected Spectrum (ESI+):

-

Molecular Ion: The primary ion observed will be the molecular ion of the free base, 3-iodobenzylamine. Its monoisotopic mass is 233.97 g/mol .

-

Observed m/z: In positive ion mode, this will appear as [M+H]⁺ at an m/z of approximately 234.98.

-

High-Resolution MS (HRMS): HRMS can confirm the elemental composition C₇H₉IN with high accuracy (calculated exact mass: 233.9752).

Trustworthiness - Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the calculated molecular weight.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.[2]

-

Pharmaceutical Synthesis: It is a key building block for synthesizing a wide range of biologically active molecules.[1][2] It has been utilized as a starting reagent for N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are explored for their potential therapeutic properties.[3][11][12] Its derivatives are investigated for applications as anti-cancer, anti-inflammatory, and antiviral agents, as well as for treating neurological disorders.[1][2]

-

Bioconjugation: The amine group provides a reactive handle for attaching the molecule to other biomolecules or surfaces, which is useful in the development of targeted drug delivery systems.[2]

-

Chemical Probes: The structure can be modified to create fluorescent probes, which are essential tools for biological imaging and tracking cellular processes.[2]

-

Radiolabeling Studies: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes it a valuable precursor for developing radiolabeled compounds used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT).[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation.[5][12] It may cause respiratory irritation, allergic skin reactions, and allergy or asthma symptoms if inhaled.[5] It is also suspected of damaging fertility or the unborn child.[5]

-

Safe Handling:

-

Storage:

Conclusion

This compound is more than just a chemical; it is a versatile and powerful tool for innovation in medicinal chemistry, materials science, and biological research. Its value lies in the strategic combination of a reactive iodine atom and a nucleophilic amine group on a stable aromatic scaffold. By understanding its structure and employing a robust, multi-technique characterization framework as outlined in this guide, researchers can confidently utilize this compound to build complex molecules and advance the frontiers of science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3718-88-5 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. TRIS hydrochloride(1185-53-1) IR Spectrum [chemicalbook.com]

- 11. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 12. Manufacturers of this compound, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 13. 3-Iodobenzylamine - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data for 3-Iodobenzylamine Hydrochloride: A Technical Guide

Introduction: The Analytical Imperative for 3-Iodobenzylamine Hydrochloride

This compound is a vital chemical intermediate, extensively utilized in pharmaceutical research and organic synthesis.[1] Its structure, featuring a reactive benzylamine moiety and a heavy iodine substituent on the aromatic ring, makes it a versatile building block for creating novel therapeutic agents, including those with potential anti-cancer properties, and for developing advanced chemical probes.[1][2] The hydrochloride salt form enhances its solubility in polar solvents, a crucial attribute for many synthetic and biological applications.[3]

Precise and unambiguous structural confirmation is paramount to ensure the integrity of any research and development workflow. A failure to rigorously characterize such an intermediate can lead to flawed downstream results, costing significant time and resources. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven, authoritative approach to analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why These Parameters?

The choice of solvent and instrument parameters is a critical first step that dictates the quality and interpretability of the NMR data.

-

Solvent Selection: Amine hydrochlorides often exhibit limited solubility in standard deuterated chloroform (CDCl₃). More importantly, the acidic amine protons (-NH₃⁺) are labile and can exchange with residual water or other protic species, leading to peak broadening or disappearance.[4] To mitigate this, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred or used in combination with CDCl₃.[5] DMSO-d₆ effectively solubilizes the salt and slows the proton exchange rate, allowing for clearer observation of the N-H signals.

-

Field Strength: High-field NMR (e.g., 400 MHz or higher) is employed to achieve maximum spectral dispersion.[6] For the aromatic region of this compound, where protons have similar chemical environments, higher field strength is essential to resolve complex splitting patterns and enable definitive assignment.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, reproducible NMR spectra.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆.

-

Dissolution: Vortex the sample for 60 seconds to ensure complete dissolution. A brief application of gentle heat from a heat gun may be used if necessary, followed by cooling to room temperature.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay, and 16 scans.[6]

-

Process the data with a 0.3 Hz line broadening (apodization) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30° pulse angle, 2-second acquisition time, 2-second relaxation delay, and 1024 scans.

-

Process the data with a 1-2 Hz line broadening before Fourier transformation.

-

-

Data Referencing: Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring NMR spectra.

Data Summary and Interpretation

While a publicly available, fully assigned spectrum is scarce, data can be compiled from supplier information and predicted based on established principles of NMR spectroscopy.[5][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -NH₃⁺ | ~8.6 (broad s) | Broad Singlet | N/A |

| H-2 | ~7.9 (s) | Singlet | 139.0 |

| H-6 | ~7.6 (d) | Doublet | 137.5 |

| H-4 | ~7.5 (d) | Doublet | 131.0 |

| H-5 | ~7.2 (t) | Triplet | 129.5 |

| -CH₂- | ~4.0 (s) | Singlet | 42.5 |

| C-1 (ipso) | N/A | N/A | 142.0 |

| C-3 (ipso-I) | N/A | N/A | 95.0 |

-

¹H NMR Interpretation:

-

Ammonium Protons (-NH₃⁺): The three protons of the ammonium group are expected to appear as a broad singlet significantly downfield (~8.6 ppm) due to the deshielding effect of the positive nitrogen atom and proton exchange.

-

Aromatic Protons (H-2, H-4, H-5, H-6): These protons appear in the typical aromatic region (7.0-8.0 ppm). The proton ortho to the iodine (H-2) is predicted to be the most deshielded and appear as a singlet or a narrow triplet. The other aromatic protons will exhibit doublet and triplet splitting patterns based on their coupling with adjacent protons.

-

Benzylic Protons (-CH₂-): The two benzylic protons are adjacent to the electron-withdrawing ammonium group, causing them to resonate downfield around 4.0 ppm as a singlet.

-

-

¹³C NMR Interpretation:

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-3) will be the most upfield (~95.0 ppm) due to the "heavy atom effect." The other aromatic carbons will appear between 129-142 ppm.

-

Benzylic Carbon (-CH₂-): This carbon is expected around 42.5 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-500 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).

Data Summary and Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to the ammonium group, the aromatic ring, and the C-I bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3000 (broad) | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1610-1550 | Medium | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine derivative |

| 800-600 | Strong | C-I Stretch | Aryl Iodide |

-

Interpretation of Key Peaks:

-

Ammonium Stretch: The most prominent feature for an amine salt is the very broad and strong absorption band centered around 3000 cm⁻¹. This is characteristic of the N-H stretching vibrations in the -NH₃⁺ group and often overlaps with the aromatic C-H stretches.

-

Aromatic C=C Stretch: Two sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene ring.[8]

-

Ammonium Bend: The asymmetric N-H bending vibration of the -NH₃⁺ group typically appears in the 1610-1550 cm⁻¹ region.[9]

-

C-N Stretch: The stretching vibration of the aromatic C-N bond is expected to be strong and appear in the 1335-1250 cm⁻¹ range.[9]

-

C-I Stretch: The carbon-iodine bond vibration is found in the low-frequency (fingerprint) region, typically below 800 cm⁻¹.[8]

-

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Causality in Experimental Design

For a salt like this compound, direct analysis by EI-MS can be challenging due to its low volatility. The analysis is typically performed on the free base, 3-Iodobenzylamine, which is more amenable to vaporization. This is often achieved by injecting a solution into a heated GC inlet, where the salt can thermally desorb as the free base and HCl.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of this compound in methanol or dichloromethane.

-

GC-MS System:

-

Injector: 250 °C, splitless mode.

-

Column: Standard nonpolar column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.[10]

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range of m/z 40-350.

-

Predicted Fragmentation and Interpretation

The mass spectrum will correspond to the free base, 3-Iodobenzylamine (MW = 233.05 g/mol ). The fragmentation is governed by the stability of the resulting ions.[11]

Table 3: Predicted Key Mass Fragments for 3-Iodobenzylamine

| m/z (mass-to-charge) | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 233 | [M]⁺• | [C₇H₈IN]⁺• | Molecular Ion |

| 232 | [M-H]⁺ | [C₇H₇IN]⁺ | Loss of H• from -CH₂- or ring |

| 106 | [M-I]⁺ | [C₇H₈N]⁺ | Loss of Iodine radical (benzylic cleavage) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Predicted Mass Spectrometry Fragmentation of 3-Iodobenzylamine

Caption: Primary fragmentation pathways for 3-Iodobenzylamine.

-

Interpretation of Fragmentation:

-

Molecular Ion (m/z 233): The molecular ion peak for the free base, 3-Iodobenzylamine, should be clearly visible.[12]

-

[M-I]⁺ (m/z 106): A major fragmentation pathway for iodo-aromatic compounds is the loss of the iodine radical (I•), which has a mass of 127 amu. However, the most characteristic fragmentation for benzylamines is cleavage of the benzylic C-C bond (alpha-cleavage), which is not applicable here. Instead, cleavage of the C-I bond is highly likely. The loss of the iodine radical (I•) from the molecular ion would lead to a fragment at m/z 106, corresponding to the aminotropylium ion or a related isomer.[13][14] This is often a very prominent peak.

-

[M-H]⁺ (m/z 232): Loss of a hydrogen radical from the molecular ion can form a stable iminium cation, resulting in a peak at m/z 232.[13]

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy rapidly verifies the presence of key functional groups, particularly the characteristic ammonium salt and aromatic ring. Finally, mass spectrometry confirms the molecular weight of the corresponding free base and provides structural validation through predictable fragmentation patterns. Together, these techniques form a robust analytical package essential for quality control, reaction monitoring, and structural confirmation in any scientific endeavor involving this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 3. This compound | 3718-88-5 [chemicalbook.com]

- 4. Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. This compound | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Iodobenzylamine Hydrochloride

Introduction: The Critical Role of Solubility in the Application of 3-Iodobenzylamine Hydrochloride

This compound is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] Its unique iodine substitution makes it a valuable building block in the synthesis of a variety of biologically active molecules, including agents targeting neurological disorders and novel therapeutics with potential anti-cancer properties.[1] As with any active pharmaceutical ingredient (API) or intermediate, understanding its solubility is of paramount importance. Solubility dictates the efficiency of synthetic reactions, purification strategies like crystallization, and is a critical determinant in the formulation of stable, bioavailable drug products.[2][3]

This guide provides a comprehensive overview of the solubility of this compound. It moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility, provides detailed, field-proven protocols for its experimental determination, and discusses the practical implications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking any solubility studies. These properties, summarized in the table below, influence its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 3718-88-5 | [1][4][5] |

| Molecular Formula | C₇H₉ClIN | [4] |

| Molecular Weight | 269.51 g/mol | [1][4][5] |

| Appearance | White to light yellow or tan crystalline powder | [1][6] |

| Melting Point | 183-192 °C | [1] |

| Chemical Structure | (3-iodophenyl)methanamine;hydrochloride | [4] |

Theoretical Principles of Solubility

This compound is the salt of a weak base (3-Iodobenzylamine) and a strong acid (hydrochloric acid). This ionic nature is the primary determinant of its solubility characteristics.

-

"Like Dissolves Like": The Role of Polarity: As an ionic salt, the compound is highly polar. It is composed of the protonated 3-iodobenzylaminium cation and the chloride anion. Consequently, it exhibits its highest solubility in polar solvents capable of solvating these ions.[2] Polar protic solvents, such as water and lower-aliphatic alcohols (methanol, ethanol), are particularly effective. These solvents can engage in strong ion-dipole interactions and act as both hydrogen bond donors and acceptors, effectively surrounding and stabilizing the ions in solution. Conversely, solubility is expected to be negligible in nonpolar aprotic solvents like hexane or toluene, which cannot effectively solvate the charged species.

-

The Overriding Influence of pH: For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility.[7][8] The compound exists in a pH-dependent equilibrium between its highly soluble, ionized (protonated) form and its less soluble, neutral free base form (3-Iodobenzylamine).

In acidic to neutral solutions, Le Châtelier's principle dictates that the equilibrium will favor the protonated, charged form, leading to higher solubility.[8][9] As the pH increases and the solution becomes more basic, the excess hydroxide ions will deprotonate the 3-iodobenzylaminium cation, shifting the equilibrium towards the neutral free base.[7] Since the free base is significantly less polar than its hydrochloride salt, its aqueous solubility is substantially lower, and precipitation may occur.[10] This relationship is crucial for designing crystallization processes and for understanding how the compound will behave in buffered biological systems.

Caption: pH-dependent equilibrium of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in publicly accessible literature, a qualitative profile can be reliably predicted based on its physicochemical properties. For precise quantitative values, experimental determination is required as detailed in the following section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Very Soluble | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[2][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Moderately Soluble | The high polarity of the solvent can solvate the ions, though less effectively than protic solvents.[9] |

| Moderate Polarity | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the lattice energy of the ionic solid. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Insoluble | Solvent cannot effectively solvate the charged ions. |

| Aqueous Buffers | pH 2-5 Phosphate/Citrate Buffers | High | The compound remains fully protonated and in its highly soluble form. |

| Aqueous Buffers | pH 8-10 Bicarbonate/Phosphate Buffers | Low to Very Low | Deprotonation leads to the formation of the less soluble free base.[7] |

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Protocol: Isothermal Equilibrium Shake-Flask Method

Objective: To determine the precise equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Causality Behind Experimental Choices:

-

Using excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant agitation at a controlled temperature maximizes the surface area for dissolution and ensures the system reaches equilibrium as quickly and uniformly as possible.

-

An extended equilibration period (24-72 hours) is crucial to ensure that the dissolution process has truly reached a plateau and the measurement reflects thermodynamic solubility, not a kinetic artifact.

-

Phase separation via centrifugation and filtration is a critical step to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

Quantification by a validated HPLC method provides the necessary accuracy and precision to determine the concentration of the dissolved analyte.

Caption: Experimental workflow for the Isothermal Shake-Flask solubility method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (enough such that solid is clearly visible after equilibration) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particulates.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Typical HPLC Conditions: A C18 column is often suitable. The mobile phase could be a gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3). Detection is typically performed at a wavelength where the compound has maximum absorbance (e.g., ~230-280 nm, to be determined by UV scan).

-

-

Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Solvent Selection and Safety Considerations in Drug Development

Choosing a solvent in a pharmaceutical setting goes beyond mere solubility.[2] The decision must balance solubility with safety, regulatory compliance, and environmental impact.[11] Solvents are classified by regulatory bodies based on their toxicity.[2]

-

Class 1 Solvents (To be avoided): Highly toxic and carcinogenic (e.g., Benzene).

-

Class 2 Solvents (Use should be limited): Solvents with inherent toxicity (e.g., Methanol, Dichloromethane).

-

Class 3 Solvents (Low toxic potential): Safer options preferred for pharmaceutical use (e.g., Ethanol, Acetone, Water, DMSO).[2]

When developing a process, a scientist should prioritize Class 3 solvents whenever possible to minimize safety risks and ease the regulatory burden associated with residual solvent analysis in the final product.

Safety and Handling: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, may cause allergic skin or respiratory reactions, and is suspected of damaging fertility or the unborn child.[5] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a polar, ionic salt whose solubility is fundamentally governed by solvent polarity and, most critically, by pH. It is readily soluble in polar protic solvents and acidic aqueous solutions where it exists in its protonated, charged form. Its solubility decreases dramatically in basic solutions as it converts to its neutral free base. While specific quantitative data is sparse in the literature, this guide provides the theoretical framework and a robust, validated experimental protocol—the isothermal shake-flask method—to enable researchers to generate high-quality, reliable solubility data. This essential data will empower scientists to optimize synthetic and purification processes and make informed decisions in the development of new therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Iodo-benzylamine hydrochloride | 42365-45-7 [sigmaaldrich.com]

- 4. This compound | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Iodobenzylamine 97 3718-88-5 [sigmaaldrich.com]

- 6. This compound | 3718-88-5 [chemicalbook.com]

- 7. 3-Iodobenzylamine 96 696-40-2 [sigmaaldrich.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. 3-Iodobenzylamine | C7H8IN | CID 97012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. 4-Iodobenzylamine 95 59528-27-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Iodobenzylamine Hydrochloride: Melting and Boiling Point Analysis

This technical guide provides a comprehensive analysis of the melting and boiling points of 3-Iodobenzylamine hydrochloride (CAS No. 3718-88-5), a critical starting material and intermediate in contemporary pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only the physical constants but also the scientific rationale behind their determination and significance in ensuring the quality, purity, and consistency of this versatile compound.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted aromatic amine that has garnered significant attention in medicinal chemistry.[1][2] Its utility stems from the presence of an iodine atom on the benzene ring, which provides a reactive handle for various synthetic transformations, and the benzylamine moiety, a common pharmacophore.[1][2] This compound is a key building block in the synthesis of a range of biologically active molecules, including potential antiviral and anticancer agents.[2] Furthermore, the iodine atom can be isotopically labeled, making it a valuable precursor for radiolabeling studies in diagnostic imaging.[2]

The hydrochloride salt form is predominantly used due to its enhanced stability and solubility in polar solvents, particularly in aqueous environments, which is advantageous for many synthetic and biological applications.[2] Given its pivotal role, a thorough understanding of its physicochemical properties, such as melting and boiling points, is paramount for its effective use in drug discovery and development. These parameters are fundamental indicators of purity, identity, and thermal stability.[3]

Physicochemical Properties of this compound

A precise understanding of the physical constants of a pharmaceutical intermediate is a cornerstone of quality control and process development.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the melting point is consistently reported within a narrow range, which is indicative of its crystalline nature. Impurities can cause a depression and broadening of the melting point range.[3]

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 188-190 °C | [4][5] |

| 183-192 °C | ||

| 188-194 °C | ||

| 190-195 °C | ||

| 194 °C | [6] |

Table 1: Reported Melting Points of this compound

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the specific methodologies and equipment used for determination.

Boiling Point

A boiling point for this compound is not typically reported. As an amine hydrochloride salt, it is a non-volatile solid under standard conditions. Upon heating to high temperatures, it is prone to decomposition before reaching a boiling point. This thermal instability is a common characteristic of such salts. The focus for thermal characterization of this compound is therefore on its melting point and decomposition temperature.

The Causality Behind Experimental Choices: Why the Hydrochloride Salt?

The decision to utilize 3-Iodobenzylamine as its hydrochloride salt in many applications is a deliberate choice driven by practical and chemical considerations:

-

Enhanced Stability: The salt form is generally more stable and less susceptible to degradation during storage compared to the free base.

-

Improved Solubility: The hydrochloride salt exhibits significantly better solubility in polar solvents, including water and alcohols, which are common reaction and formulation media.[2]

-

Ease of Handling: The free base, 3-iodobenzylamine, is a liquid at room temperature, which can be more challenging to handle and accurately dispense than a crystalline solid. The hydrochloride salt is a solid, simplifying weighing and transfer processes.

Experimental Protocol: Melting Point Determination via the Capillary Method (USP <741> Class I)

The determination of the melting range of this compound should be performed using a standardized and validated method to ensure accuracy and reproducibility. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" for Class I substances.[7][8][9][10]

Apparatus

-

Melting point apparatus with a heating block and a means for controlled heating.

-

Calibrated thermometer or temperature sensor.

-

Glass capillary tubes (closed at one end).

Sample Preparation

-

Drying: Unless otherwise specified, the sample of this compound should be dried in a vacuum desiccator over a suitable desiccant for at least 16 hours to remove any residual moisture.[10]

-

Pulverization: The dried sample should be a fine powder to ensure uniform packing and heat transfer in the capillary tube.[11] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material into the closed end. The packed column of the sample should be 2.5 to 3.5 mm in height.[7]

Measurement Procedure

-

Initial Heating: Set the melting point apparatus to heat rapidly to a temperature approximately 30°C below the expected melting point of this compound (around 155-160°C).[10]

-

Sample Insertion: Once the initial temperature is reached and stable, insert the loaded capillary tube into the heating block.

-

Heating Rate Adjustment: Adjust the heating rate to approximately 1-2°C per minute when the temperature is about 3°C below the expected lower limit of the melting range.[10][12]

-

Observation and Recording:

-

Reporting: The melting range is reported as the interval between the start and end of melting.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the melting point apparatus must be calibrated at regular intervals using certified reference standards that melt at temperatures close to that of the test substance.[7][9] A mixed melting point determination, where the sample is mixed with an authentic reference standard, can be used to confirm the identity of the compound. If the melting point of the mixture is not depressed, it provides strong evidence of the compound's identity.

Synthesis and Purity: A Critical Relationship

The purity of this compound is intrinsically linked to its synthesis and purification processes. A common synthetic route involves the reduction of 3-iodobenzonitrile, followed by salt formation with hydrochloric acid. Another reported method involves the oximation of 3-iodobenzaldehyde followed by reduction. A detailed, citable synthesis procedure is as follows:

-

Oximation: 3-iodobenzaldehyde is reacted with hydroxylamine hydrochloride and sodium acetate in water to form 3-iodobenzaldehyde oxime as a white solid.

-

Reduction: The resulting oxime is then reduced. While various reducing agents can be used, Raney nickel has been shown to be effective, providing a high yield and purity. The reduction is carried out in ethanol under a hydrogen atmosphere.

-

Salt Formation and Purification: After the reduction is complete, the catalyst is filtered off. The filtrate is then acidified with hydrochloric acid, causing the precipitation of this compound as a crystalline solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a sharp melting point, indicative of high purity.

The final melting point range of the synthesized this compound serves as a crucial quality control checkpoint to validate the success of the purification process. A broad melting range would indicate the presence of impurities, necessitating further purification steps.

Visualization of the Synthesis and Purity Workflow

The following diagram illustrates the key stages in the synthesis of this compound and the subsequent purity verification through melting point analysis.

Caption: Synthesis and Quality Control Workflow for this compound.

Applications in Drug Development

The well-defined properties of this compound make it a valuable tool in several areas of drug discovery and development:

-

Scaffold for Novel Therapeutics: It serves as a versatile scaffold for the synthesis of new chemical entities. For example, it has been used as a starting reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for the A₃ adenosine receptor, a target for various inflammatory and cancerous conditions.[4][5]

-

Bioconjugation: The amine group can be used to attach the molecule to biomolecules or surfaces, aiding in the development of targeted drug delivery systems.[1]

-

Chemical Probes: The iodo-functionalized ring can be further modified to create fluorescent probes for use in biological imaging and for tracking cellular processes.[1]

Conclusion

The melting point of this compound is a critical physical constant that serves as a reliable indicator of its identity and purity. The absence of a defined boiling point is consistent with the thermal behavior of amine hydrochloride salts. A thorough understanding and precise determination of its melting range, guided by established protocols such as USP <741>, are essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This, in turn, underpins the reliability and reproducibility of research and development efforts that utilize this compound as a key building block for novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. 3-碘苄胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Manufacturers of this compound, 97%, CAS 3718-88-5, I 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. thinksrs.com [thinksrs.com]

- 7. scribd.com [scribd.com]

- 8. uspbpep.com [uspbpep.com]

- 9. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 10. thinksrs.com [thinksrs.com]

- 11. youtube.com [youtube.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Iodobenzylamine Hydrochloride: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Iodobenzylamine hydrochloride, a pivotal building block in modern medicinal chemistry and organic synthesis. We will delve into its historical context, explore the nuances of its synthetic pathways with detailed protocols, and examine its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile compound.

Introduction and Core Characteristics

This compound (CAS No: 3718-88-5) is the hydrochloride salt of 3-iodobenzylamine.[1][2] It typically presents as a white to light yellow or tan crystalline powder.[1][3] The incorporation of an iodine atom at the meta-position of the benzylamine scaffold imparts unique reactivity, making it a valuable intermediate for introducing the 3-iodobenzyl moiety into more complex molecules.[3][4] Its hydrochloride salt form is preferred in many applications due to its increased stability and solubility in polar solvents, particularly in aqueous media for certain reaction conditions.[1]